molecular formula C11H17NO5 B1469568 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1330763-18-2

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B1469568
CAS RN: 1330763-18-2
M. Wt: 243.26 g/mol
InChI Key: GJLSXXFQRXNEFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily . They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic structure, which is a common feature in many bioactive compounds . The unique structural and chemical properties of this compound make it an attractive target for the development of novel drugs and therapeutic agents.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.29 . It is a white to yellow solid . The IUPAC name is (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid .

Scientific Research Applications

Conformationally Constrained β-amino Acid Precursors

The synthesis of C1-substituted N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexanes demonstrates their potential as precursors to conformationally constrained β-amino acids. These precursors allow for the formation of oligomers with specific secondary structures, contributing to the development of new peptides and peptidomimetics with enhanced biological activities (Krow et al., 2016).

Stereoselective Syntheses

The stereoselective synthesis of various azabicyclic carboxylic acids from these compounds highlights the importance of controlling stereochemistry in the synthesis of bioactive molecules. For instance, the scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates the ability to control stereochemistry, which is crucial for the development of pharmaceuticals with specific biological activities (Wang Gan et al., 2013).

Chiral Cyclic Amino Acid Esters

The synthesis and characterization of chiral cyclic amino acid esters, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, illustrate the potential of these compounds in the development of novel chiral building blocks. These compounds can be used to create peptides and peptidomimetics with defined 3D structures, enhancing their interaction with biological targets (Moriguchi et al., 2014).

Morpholine Amino Acids as Drug Modules

The efficient synthesis of morpholine amino acids demonstrates the utility of azabicyclic compounds as compact modules in medicinal chemistry. These structures can be used to modulate the physicochemical and pharmacokinetic properties of drug candidates, potentially leading to the development of new therapeutics with improved efficacy and reduced side effects (Kou et al., 2017).

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to act as a potent inhibitor of various enzymes, particularly those involved in the biosynthesis of essential biomolecules such as proteins and nucleic acids. It has been shown to inhibit the activity of several key enzymes involved in the biosynthesis of amino acids, which are essential for the growth and proliferation of cancer cells.

Future Directions

Future research on this compound could focus on further elucidating its mechanism of action and exploring its potential applications in drug discovery and development. It could also involve the development of novel synthetic routes and the study of its reactivity in various chemical reactions .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-6-11(8(13)14)4-7(12)5-16-11/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLSXXFQRXNEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 2
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 3
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 5
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid
Reactant of Route 6
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid

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